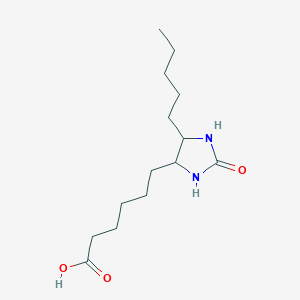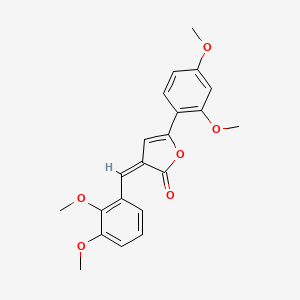
6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid (OPA) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. OPA is a derivative of imidazolidine-4-one, which is a cyclic urea compound. The chemical structure of OPA consists of a hexanoic acid chain attached to an imidazolidine-4-one ring via a carbonyl group.
Wirkmechanismus
The mechanism of action of 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid has also been found to inhibit the activity of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid in lab experiments is its stability and solubility in water. 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid is also relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. However, one of the limitations of using 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid in lab experiments is its limited availability, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for research on 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid. One area of interest is the potential use of 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and duration of treatment for 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid in these conditions. Another area of interest is the potential use of 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid as a dietary supplement to improve overall health and well-being. Future studies should focus on the safety and efficacy of 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid in human subjects. Finally, there is a need for further research on the mechanism of action of 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid to better understand its therapeutic potential.
Synthesemethoden
6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid can be synthesized through a multistep process involving the reaction of 4-aminobutyric acid with ethyl chloroformate to form an intermediate compound, which is then reacted with 4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to form 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid has been found to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-2-3-5-8-11-12(16-14(19)15-11)9-6-4-7-10-13(17)18/h11-12H,2-10H2,1H3,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDQBEBMMGYYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(NC(=O)N1)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385343 |
Source


|
| Record name | 6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid | |
CAS RN |
27386-24-9 |
Source


|
| Record name | 6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)
![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)
![4-(5-acetyl-2-methoxyphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143904.png)
![ethyl 4-amino-2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5143908.png)


![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5143923.png)

![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![rel-(1R,2R,4R)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5143949.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)
![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)

![2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5143976.png)